molecular formula C22H24N2O2 B5129311 N-(2-furylmethyl)-1-(1-naphthylmethyl)-4-piperidinecarboxamide

N-(2-furylmethyl)-1-(1-naphthylmethyl)-4-piperidinecarboxamide

Cat. No. B5129311
M. Wt: 348.4 g/mol
InChI Key: PAIMREPVHMFKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-1-(1-naphthylmethyl)-4-piperidinecarboxamide, commonly known as FNA, is a chemical compound that has been widely studied for its potential use in scientific research. FNA is a member of the piperidine family of compounds and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of FNA is not fully understood, but it is believed to act as a modulator of certain neurotransmitter systems in the brain. Specifically, FNA has been found to interact with the dopamine and norepinephrine systems, which are involved in the regulation of mood, motivation, and attention.
Biochemical and Physiological Effects:
FNA has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to improved mood and increased motivation. FNA has also been found to have analgesic properties, meaning it can reduce pain sensation.

Advantages and Limitations for Lab Experiments

One of the main advantages of FNA for use in lab experiments is its high potency. This allows for the use of smaller amounts of the compound, which can reduce costs and minimize potential side effects. However, FNA is also highly toxic and can be difficult to handle safely. Careful handling procedures and protective equipment are necessary when working with FNA.

Future Directions

There are many potential future directions for research involving FNA. One area of interest is the development of new therapeutic agents based on the structure of FNA. Another area of research is the investigation of the long-term effects of FNA on the brain and body. Additionally, further studies are needed to fully understand the mechanism of action of FNA and its potential applications in scientific research.

Synthesis Methods

The synthesis method for FNA involves the reaction of 2-furylmethylamine with 1-naphthylmethyl chloride, followed by the addition of piperidine and a carboxylic acid. The resulting compound is then purified through a series of chromatography techniques to yield pure FNA.

Scientific Research Applications

FNA has been extensively studied for its potential use in scientific research. It has been found to have a variety of applications, including as a tool for studying the physiological and biochemical effects of piperidine compounds. FNA has also been used to investigate the mechanism of action of certain drugs and to develop new therapeutic agents.

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(naphthalen-1-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c25-22(23-15-20-8-4-14-26-20)18-10-12-24(13-11-18)16-19-7-3-6-17-5-1-2-9-21(17)19/h1-9,14,18H,10-13,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIMREPVHMFKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-1-(naphthalen-1-ylmethyl)piperidine-4-carboxamide

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